molecular formula C22H21N3O2 B4637585 2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4637585
M. Wt: 359.4 g/mol
InChI Key: LCSFEGAGKLIWMC-UHFFFAOYSA-N
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Description

2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a beta-carboline and an indole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde.

    Spirocyclization: The beta-carboline intermediate can undergo spirocyclization with an indole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Pharmaceutical research might explore this compound for its potential therapeutic effects. Its structural similarity to known bioactive molecules could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spiro connection and are known for their diverse biological activities.

    Beta-carbolines: This class of compounds is known for its psychoactive and therapeutic properties.

    Indole derivatives: Indole-based compounds are widely studied for their pharmacological effects.

Uniqueness

What sets 2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one apart is its unique combination of a beta-carboline and an indole moiety, connected through a spiro linkage. This structural feature could confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2'-(2-methylpropanoyl)spiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-13(2)20(26)25-12-11-15-14-7-3-5-9-17(14)23-19(15)22(25)16-8-4-6-10-18(16)24-21(22)27/h3-10,13,23H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSFEGAGKLIWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 3
2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 4
2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 5
2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 6
2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

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